2,2-Dideuterioethenylbenzene
Overview
Description
2,2-Dideuterioethenylbenzene, also known as styrene-β,β-d2, is a deuterated derivative of ethenylbenzene. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the vinyl group. It is a colorless liquid with a molecular formula of C8H6D2 and a molecular weight of 110.20 g/mol. The presence of deuterium atoms imparts unique properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dideuterioethenylbenzene typically involves the deuteration of ethenylbenzene. One common method is the catalytic exchange reaction, where ethenylbenzene is treated with deuterium gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dideuterioethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield deuterated ethylbenzene using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group in this compound can undergo electrophilic substitution reactions, such as halogenation, to form deuterated halostyrenes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Deuterated benzaldehyde, deuterated benzoic acid.
Reduction: Deuterated ethylbenzene.
Substitution: Deuterated halostyrenes.
Scientific Research Applications
2,2-Dideuterioethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its unique isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2-Dideuterioethenylbenzene is primarily related to its deuterium atoms. Deuterium, being a heavier isotope of hydrogen, affects the vibrational frequencies of chemical bonds, leading to changes in reaction kinetics and pathways. This isotopic effect is leveraged in various studies to gain insights into reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
Ethenylbenzene (Styrene): The non-deuterated counterpart of 2,2-Dideuterioethenylbenzene.
Deuterated Benzene: Another deuterated aromatic compound used in similar research applications.
Deuterated Ethylbenzene: A deuterated derivative of ethylbenzene, used for comparison in reduction reactions.
Uniqueness: this compound is unique due to its specific isotopic labeling at the vinyl group, which provides distinct advantages in tracing and studying reaction mechanisms. Its deuterium atoms offer a different kinetic isotope effect compared to other deuterated compounds, making it particularly valuable in detailed mechanistic studies .
Properties
IUPAC Name |
2,2-dideuterioethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=CC1=CC=CC=C1)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514646 | |
Record name | (2,2-~2~H_2_)Ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-85-0 | |
Record name | (2,2-~2~H_2_)Ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Styrene-�Ÿ, �Ÿ-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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